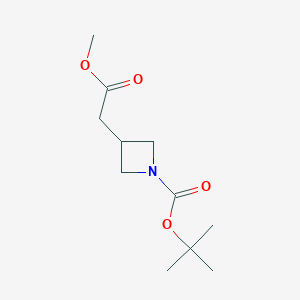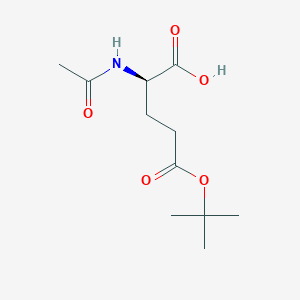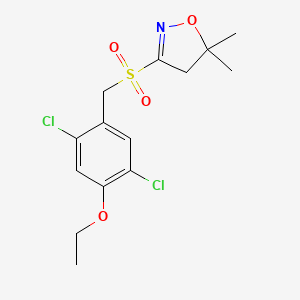
3-Butoxyazetidine
Vue d'ensemble
Description
3-Butoxyazetidine is a cyclic compound with the molecular formula C7H15NO . It is a useful research chemical and is often used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-Butoxyazetidine includes a four-membered azetidine ring with a butoxy group attached . The InChI code for 3-Butoxyazetidine is InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3 .
Physical And Chemical Properties Analysis
3-Butoxyazetidine is a neat substance with a molecular weight of 129.2 . It appears as a colourless oil . The solubility of 3-Butoxyazetidine is slight in chloroform and methanol .
Applications De Recherche Scientifique
Synthesis of Functionalized Azetidines
The aza Paternò–Büchi reaction is a notable method for synthesizing functionalized azetidines. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component, resulting in azetidines that are integral to various natural products and pharmaceutical compounds . The ability to incorporate azetidines into drug scaffolds can lead to improved pharmacokinetic properties and metabolic stability.
Medicinal Chemistry
Azetidines, due to their unique four-membered ring structure, are found in several bioactive molecules and natural products. Their incorporation into medicinal compounds, such as antihypertensive agents or kinase inhibitors, has been shown to enhance drug efficacy and stability. The structural motif of azetidines is particularly valued in the development of new pharmaceuticals .
Organic Synthesis
In organic synthesis, azetidines offer a versatile scaffold due to their considerable ring strain, which facilitates bond functionalization. They serve as intermediates in the synthesis of complex molecules and can be functionalized under specific conditions to yield a variety of derivatives .
Polymerization
The strained nature of the azetidine ring makes it a candidate for polymerization reactions. Researchers explore the use of azetidines in creating novel polymers with unique properties, potentially useful in materials science and engineering .
Chiral Templates
Azetidines can act as chiral templates in asymmetric synthesis, providing a pathway to create enantiomerically pure compounds. This application is crucial in the synthesis of chiral drugs and other substances where the stereochemistry plays a significant role in the activity .
Drug Discovery
The reactivity of azetidines driven by ring strain allows for their use in drug discovery. They can be employed to generate libraries of compounds for screening against various biological targets, aiding in the identification of potential new drugs .
Safety and Hazards
Orientations Futures
While specific future directions for 3-Butoxyazetidine are not mentioned in the search results, azetidines as a class of compounds have seen recent developments in their synthesis, reactivity, and application . These advancements suggest potential future research directions in the field of azetidine chemistry .
Propriétés
IUPAC Name |
3-butoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQLHGDEBDNAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxyazetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440667.png)







